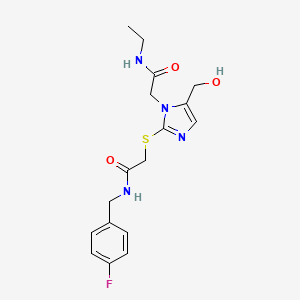

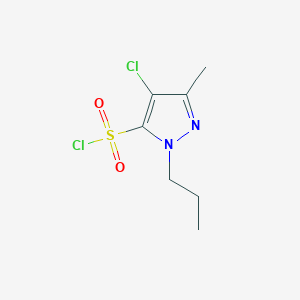

![molecular formula C17H18ClN3O2 B2782328 6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide CAS No. 1385330-51-7](/img/structure/B2782328.png)

6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide” is a carboxamide derivative . It is a part of a group of molecules that have been studied for their potential as anti-tubercular agents . The molecule has been identified as a promising lead candidate for the treatment of multidrug-resistant tuberculosis .

Synthesis Analysis

The synthesis of such molecules typically involves molecular docking simulations . The chemical structure of the molecules is drawn using software like ChemDraw Ultra, and then optimized at density functional theory (DFT) using specific basis sets . The docking operation is carried out using software like PyRx . The molecule with the highest binding affinity is selected as the lead molecule for structural modification .Molecular Structure Analysis

The molecular structure of “this compound” and similar molecules is accurately drawn using software like ChemDraw Ultra . The structure is then optimized at density functional theory (DFT) using Becke’s three-parameter Lee–Yang–Parr hybrid functional (B3LYP/6-311**) basis set in a vacuum of Spartan 14 software .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar molecules are typically studied using molecular docking simulations . These simulations evaluate the theoretical binding affinities of the molecules with their target .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar molecules are predicted using in-silico ADME and drug-likeness prediction . These molecules show good pharmacokinetic properties, having high gastrointestinal absorption, being orally bioavailable, and less toxic .Wirkmechanismus

The mechanism of action of 6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide involves the inhibition of GSK-3 activity by binding to its ATP-binding site. This inhibition leads to the activation of various downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation, differentiation, and survival.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound include the regulation of glucose metabolism, modulation of neuronal activity and synaptic plasticity, and anti-tumor activity. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide in lab experiments include its high potency and selectivity for GSK-3 inhibition, its ability to cross the blood-brain barrier, and its availability in both in vitro and in vivo forms. However, its limitations include its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Zukünftige Richtungen

For the research on 6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide include the development of more potent and selective GSK-3 inhibitors, the identification of new therapeutic targets for this compound, and the evaluation of its potential clinical applications in various diseases. Additionally, further studies are needed to determine the optimal dosage and administration routes for this compound, as well as its potential interactions with other drugs.

Synthesemethoden

The synthesis of 6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 2-(3-dimethylaminophenyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Wissenschaftliche Forschungsanwendungen

6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, cancer, diabetes, and schizophrenia. It has been found to have inhibitory effects on glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes such as glycogen metabolism, gene expression, and apoptosis.

Safety and Hazards

Eigenschaften

IUPAC Name |

6-chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c1-21(2)17(23)13-5-3-4-12(10-13)8-9-19-16(22)14-6-7-15(18)20-11-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPDHGJTRPJLPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)CCNC(=O)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

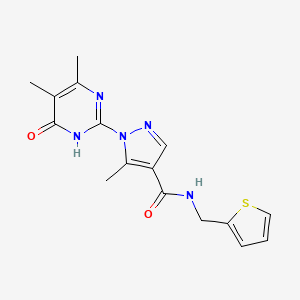

![2-Methyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2782246.png)

naphthalen-1-yl]methylidene})amine](/img/structure/B2782247.png)

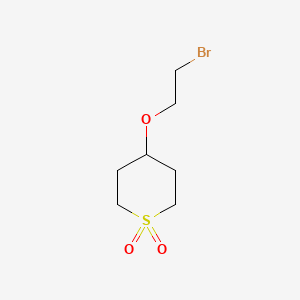

![N-[2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2782256.png)

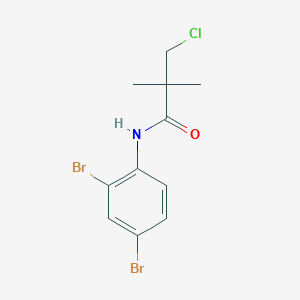

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2782257.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea](/img/structure/B2782261.png)

![1,3-dimethyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2782263.png)

![N-(2,5-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2782266.png)